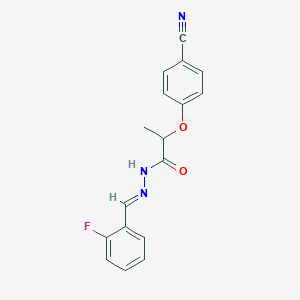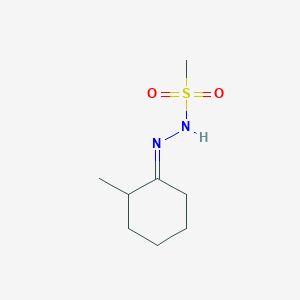
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. It is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Mecanismo De Acción
The exact mechanism of action of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and to inhibit the activity of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for lab experiments is its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects, which make it a promising candidate for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic properties for the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an antidepressant. Additionally, further research is needed to understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 4-tert-butylcyclohexanone with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-21(2,3)17-6-8-18(9-7-17)22-11-10-15-12-19(23-4)20(24-5)13-16(15)14-22/h12-13,17-18H,6-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLLSOCIVWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
